Product packaging for Bis(methylsulfonyl)methane(Cat. No.:CAS No. 1750-62-5)

Bis(methylsulfonyl)methane

Cat. No.: B157166
CAS No.: 1750-62-5
M. Wt: 172.2 g/mol
InChI Key: VDPDRYUUTXEEIE-UHFFFAOYSA-N
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Description

Bis(methylsulfonyl)methane is an organic sulfur compound with the molecular formula C3H8O4S2 and a molecular weight of 172.223 g/mol . As a member of the sulfone family, it features two methylsulfonyl groups linked by a methane carbon, a structure that contributes to its polarity and thermal stability . This compound is provided as a high-purity solid for research and development applications. While direct clinical applications are not established for this specific molecule, its structural features make it a candidate for investigation in several research areas. Due to the polarity and high-temperature stability of sulfones, one primary research application of this compound is as a solvent for specialized chemical reactions . Furthermore, research into related organosulfur compounds, such as Methylsulfonylmethane (MSM), has shown potential anti-inflammatory and antioxidant properties in model systems, suggesting a broader research interest in the biological activity of sulfone-containing molecules . The precise mechanisms of action for this compound are an active area of scientific inquiry, and it may function differently from its simpler relative, MSM. This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8O4S2 B157166 Bis(methylsulfonyl)methane CAS No. 1750-62-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1750-62-5

Molecular Formula

C3H8O4S2

Molecular Weight

172.2 g/mol

IUPAC Name

bis(methylsulfonyl)methane

InChI

InChI=1S/C3H8O4S2/c1-8(4,5)3-9(2,6)7/h3H2,1-2H3

InChI Key

VDPDRYUUTXEEIE-UHFFFAOYSA-N

SMILES

CS(=O)(=O)CS(=O)(=O)C

Canonical SMILES

CS(=O)(=O)CS(=O)(=O)C

Other CAS No.

1750-62-5

Origin of Product

United States

Synthetic Methodologies and Preparation Strategies for Bis Methylsulfonyl Methane

Oxidative Routes from Precursor Compounds

The synthesis of bis(methylsulfonyl)methane often begins with precursors containing sulfur atoms in a lower oxidation state. These precursors are then subjected to controlled oxidation to form the target sulfone.

Oxidation of Bis(methylthio)methane (B156853)

A primary and efficient method for synthesizing this compound involves the oxidation of its thioether analog, bis(methylthio)methane. nih.gov This transformation is typically achieved using strong oxidizing agents, with a common and effective system being hydrogen peroxide in the presence of acetic acid. nih.gov

The reaction proceeds by adding bis(methylthio)methane to a solution of acetic acid, followed by the careful, dropwise addition of hydrogen peroxide. The mixture is then heated to facilitate the oxidation of both sulfur atoms to the sulfonyl state. This process results in the formation of a white precipitate of this compound, which can be isolated and purified. A representative procedure highlights the efficiency of this method, affording the product in high yield. nih.gov

Table 1: Synthesis of this compound via Oxidation

Precursor Reagents Reaction Conditions Yield

Transformation from Dimethyl Sulfoxide (B87167) (Indirect Precursor Routes)

Dimethyl sulfoxide (DMSO) can serve as an indirect precursor for this compound. While the direct oxidation of DMSO yields dimethyl sulfone ((CH₃)₂SO₂), not this compound, DMSO can be utilized as a one-carbon methylene (B1212753) source to first synthesize the precursor bis(methylthio)methane. gaylordchemical.comwikipedia.org For instance, DMSO can react with acetic anhydride (B1165640) to form an intermediate that, upon hydrolysis, yields bis(methylthio)methane. researchgate.netchemicalbook.com This thioether can then be oxidized as described in the previous section.

More contemporary methods have also demonstrated the role of DMSO as a methylene synthon in the formation of other bridged compounds, such as bisimidazopyridinylmethanes, further illustrating its utility in constructing the C-S-C linkage necessary for this compound's backbone. gaylordchemical.com These indirect routes underscore the versatility of DMSO in synthetic organic chemistry beyond its common role as a solvent. scharlab.comnih.gov

Derivatization and Functionalization Approaches

The acidic nature of the methylene protons in this compound provides a reactive handle for derivatization. This allows for the synthesis of a wide range of substituted gem-disulfones through various functionalization strategies.

Synthesis of Substituted Gem-Disulfones via Anion Alkylation

The methylene group in this compound is flanked by two strongly electron-withdrawing sulfonyl groups, rendering the protons sufficiently acidic (pKa ≈ 12.5) to be removed by a suitable base. acs.org This deprotonation generates a carbanion that is a potent nucleophile. The resulting anion can then be reacted with various electrophiles, most commonly alkyl halides, in an anion alkylation reaction to yield substituted gem-disulfones. acs.orgacs.org

However, the presence of two methyl groups also allows for the possibility of deprotonation at the terminal (α') positions. Research has shown that initial deprotonation occurs at the central methylene (α) position to form a monoanion. acs.org Achieving selective α'-alkylation requires further deprotonation to form a dianion or even a trianion, presenting a significant synthetic challenge. acs.org Despite these challenges, this method has been successfully employed to synthesize various alkylated derivatives of this compound. acs.org

Table 2: Alkylation of this compound Anion

Deprotonating Agent Electrophile Product Type Reference
n-Butyllithium Alkyl halides α-Alkylated bis(methylsulfonyl)methanes acs.org

Reactions with N-Heterocyclic Carbenes: Formation of Imidazolium (B1220033) Salts

N-Heterocyclic carbenes (NHCs) are a class of persistent carbenes that can be used as strong bases or nucleophiles in a variety of chemical transformations. nih.gov The reaction between a compound with an acidic methylene bridge and an NHC precursor, such as an imidazolium salt, can lead to the formation of new adducts. While direct reactions with this compound are not extensively documented, the synthesis of methylene-bridged bis(imidazolium) salts from imidazoles and a methylene source like dichloromethane (B109758) is well-established. researchgate.netcalstate.edu These bis(imidazolium) salts are direct precursors to bis-NHC ligands, which are valuable in organometallic chemistry. researchgate.netbeilstein-journals.org

The synthesis of bis(imidazolium) salts often requires forcing conditions, but the use of polar aprotic solvents like DMSO has been shown to improve reaction rates and yields. researchgate.net This suggests that the principles of forming methylene-bridged species are applicable and that this compound could potentially react with NHCs or their precursors to form related zwitterionic or salt-like structures. The general reactivity of NHCs and their ability to deprotonate acidic C-H bonds provides a basis for their potential reaction with this compound. nih.govnih.govumn.edunih.gov

Preparation of Perfluorinated Analogs: Bis(perfluoroalkylsulfonyl)methanes

The synthesis of perfluorinated analogs, such as bis(trifluoromethanesulfonyl)methane, represents a significant area of research due to the unique properties conferred by the fluorine atoms, including enhanced acidity and stability. google.comacs.org The synthesis of these compounds often involves the reaction of a perfluoroalkanesulfonate salt with a suitable methylene-containing electrophile or the construction of the C-S bond through other means. google.com

For example, the potassium salt of bis(trifluoromethanesulfonyl)methane can be prepared and subsequently reacted with various electrophiles, such as cyanogen (B1215507) bromide, to introduce functional groups onto the central carbon atom. google.com These perfluorinated gem-disulfones and their salts are of interest for applications in areas like catalysis and materials science due to their high thermal and chemical stability. google.comacs.org

Table 3: Mentioned Compounds

Compound Name Other Names Molecular Formula
This compound Sulfonylbismethane C₃H₈O₄S₂
Bis(methylthio)methane 2,4-Dithiapentane, Formaldehyde dimethyl mercaptal C₃H₈S₂
Hydrogen Peroxide H₂O₂
Acetic Acid C₂H₄O₂
Dimethyl Sulfoxide DMSO, Methylsulfinylmethane C₂H₆OS
Dimethyl sulfone Methylsulfonylmethane, MSM (CH₃)₂SO₂
Acetic anhydride C₄H₆O₃
n-Butyllithium C₄H₉Li
Dichloromethane Methylene chloride CH₂Cl₂
Bis(trifluoromethanesulfonyl)methane C₃H₂F₆O₄S₂
Cyanogen bromide CBrN

Synthetic Routes to Structurally Related Sulfonyl-Containing Methane (B114726) Derivatives

The synthesis of compounds structurally related to this compound, such as methane sulfonamides and bis(perfluorosulfonyl)methane salts, provides insight into potential synthetic pathways.

One common approach involves the reaction of methane sulfonyl chloride with a suitable nucleophile. For instance, methane sulfonamides are prepared by reacting methane sulfonyl chloride with an amine, such as ammonia (B1221849) or a primary or secondary alkyl amine. This reaction is typically carried out in a nitroalkane as a reaction diluent, which facilitates the separation of the amine hydrochloride salt by-product. google.com The sulfonamide product can then be isolated from the nitroalkane solution through crystallization, distillation, or extraction techniques. google.com The use of a nitroalkane solvent is advantageous as it allows for the precipitation of the by-product at moderately elevated temperatures (around 50-80 °C), simplifying its removal by filtration or centrifugation. google.com

Another relevant class of related compounds is the bis(perfluorosulfonyl)methane salts. The synthesis of these salts can be achieved through various methods. For example, the reaction of a bis(fluorosulfonyl)methane salt with a halide prepared in situ is a viable route. google.com In a specific instance, potassium trifluoromethanesulfonate (B1224126) is dissolved in acetonitrile, and upon addition of (chloromethylene)dimethylammonium chloride, a potassium chloride precipitate is formed. google.com Subsequent addition of the potassium salt of bis(trifluoromethanesulfonyl)methane and N-methylimidazole leads to the desired product after stirring. google.com

The functionalization of bis(perfluorosulfonyl)methane salts can also be accomplished by reacting them with pseudohalogens prepared in situ. For example, the potassium salt of bis(trifluoromethanesulfonyl)methane can be reacted with lauric acid in the presence of 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (B555866) (EEDQ) in a mixture of tetrahydrofuran (B95107) (THF) and pyridine (B92270). google.com Similarly, reaction with 4,4'-azobis(4-cyanovaleric) acid in the presence of dicyclohexylcarbodiimide (B1669883) in methyl formate (B1220265) and pyridine yields the corresponding derivative. google.com

A general method for preparing alkyl methanesulfonate (B1217627) solutions involves the reaction of an alkyl alcohol with methanesulfonyl chloride in an aromatic organic solvent in the presence of a tertiary amine. google.com The resulting crude product is then washed with an aqueous alkali metal carbonate solution to obtain a heat-stable solution of the alkyl methanesulfonate. google.com

The following table summarizes the synthesis of some structurally related sulfonyl-containing methane derivatives:

Starting MaterialsReagents and ConditionsProductYieldReference
Methane sulfonyl chloride, Amine (ammonia, primary/secondary alkyl amine)Nitroalkane (diluent), 50-80 °CMethane sulfonamide derivative96% (by chemical analysis) google.com
Potassium trifluoromethanesulfonate, (Chloromethylene)dimethylammonium chloride, Potassium salt of bis(trifluoromethanesulfonyl)methaneAcetonitrile, N-methylimidazole, 0 °C to room temperatureFunctionalized bis(trifluoromethanesulfonyl)methane saltNot specified google.com
Potassium salt of bis(trifluoromethanesulfonyl)methane, Lauric acid2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ), THF, PyridineFunctionalized bis(trifluoromethanesulfonyl)methane saltNot specified google.com
Lithium salt of bis(trifluoromethanesulfonyl)methane, 4,4'-azobis(4-cyanovaleric) acidDicyclohexylcarbodiimide, Methyl formate, Pyridine, 0 °CFunctionalized bis(trifluoromethanesulfonyl)methane saltNot specified google.com
Alkyl alcohol, Methanesulfonyl chlorideTertiary amine, Aromatic organic solvent, 10-15 °C, followed by washing with aqueous alkali metal carbonate solutionAlkyl methanesulfonate solutionNot specified google.com

Mechanistic Investigations of Synthetic Pathways

The mechanisms underlying the synthesis of sulfonyl-containing compounds are crucial for optimizing reaction conditions and developing new synthetic strategies.

Elucidation of Reaction Mechanisms for Functionalization

The functionalization of methane derivatives often proceeds through radical or ionic intermediates. In the context of sulfonyl compounds, the formation of sulfonyl radicals is a key mechanistic step in many reactions. For instance, the reaction of α-hydroxyl and α-alkoxyl alkyl radicals with methanesulfonyl chloride (MeSO₂Cl) has been shown to proceed via an electron-transfer process. nih.govacs.org This process leads to the formation of the MeSO₂Cl•⁻ radical anion, which subsequently decays into the methanesulfonyl radical (MeSO₂•) and a chloride ion (Cl⁻). nih.govacs.org

The generation of sulfonyl radicals can also be achieved through other methods, such as the oxidation of methanesulfinate (B1228633). The oxidation of methanesulfinate by hexachloroiridate(IV) has been studied to determine the standard electrode potential of the aqueous methanesulfonyl radical. acs.org

In the synthesis of methane sulfonamides from methanesulfonyl chloride and an amine, the mechanism involves the nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond. google.com The use of a base, such as a tertiary amine or pyridine, is often employed to neutralize the hydrochloric acid generated during the reaction. uniba.itcbijournal.com

Kinetic Studies in Relevant Synthetic Transformations

Kinetic studies provide quantitative insights into the rates of reaction steps and the factors that influence them. In the synthesis of sulfonyl-containing compounds, kinetic studies have focused on the formation of sulfonyl radicals and their subsequent reactions.

Pulse radiolysis has been employed to study the reactions of α-hydroxyl and α-alkoxyl alkyl radicals with methanesulfonyl chloride at room temperature. nih.govacs.org The rate constants for the formation of the methanesulfonyl radical through an electron-transfer process were determined to be in the range of 1.7 × 10⁷ to 2.2 × 10⁸ M⁻¹ s⁻¹. nih.govacs.org

Once formed, the methanesulfonyl radical can add to carbon-carbon multiple bonds. The rate constants for the addition of the methanesulfonyl radical (CH₃SO₂•) to acrolein and propiolic acid in aqueous solutions were found to be 4.9 × 10⁹ M⁻¹ s⁻¹ and 5.9 × 10⁷ M⁻¹ s⁻¹, respectively, and these reactions are reversible. nih.govacs.org

The following table presents kinetic data for the formation and reaction of the methanesulfonyl radical:

ReactionRate Constant (M⁻¹ s⁻¹)Reference
Formation of MeSO₂• from α-hydroxyl/α-alkoxyl alkyl radicals and MeSO₂Cl1.7 × 10⁷ - 2.2 × 10⁸ nih.govacs.org
Addition of CH₃SO₂• to acrolein4.9 × 10⁹ nih.govacs.org
Addition of CH₃SO₂• to propiolic acid5.9 × 10⁷ nih.govacs.org

Advanced Structural Characterization of Bis Methylsulfonyl Methane and Its Derivatives

Crystallographic Analysis

Single-Crystal X-ray Diffraction Studies: Determination of Bond Lengths and Angles

Single-crystal X-ray diffraction analysis of bis(methylsulfonyl)methane reveals a monoclinic crystal system with the space group P2₁/n. iucr.org The analysis provides precise bond lengths and angles, which are crucial for a detailed understanding of the molecule's geometry. The two central sulfur-carbon bonds (S–C(H₂)) are nearly identical, with lengths of 1.781(2) Å and 1.789(2) Å. iucr.orgnih.gov The sulfur-oxygen bond lengths range from 1.4386(14) Å to 1.4416(15) Å, while the sulfur-methyl carbon bond lengths are approximately 1.756 Å. nih.gov

The geometry around the sulfur atoms is distorted tetrahedral. The O–S–O bond angles are approximately 118.02(8)° and 108.72(9)°, and the central S–C–S bond angle is 117.20(10)°. iucr.orgnih.gov These values are consistent with those reported for structurally related sulfonyl compounds. nih.gov

Selected Bond Lengths for this compound
BondLength (Å)
S1–C31.781(2)
S2–C31.789(2)
S1–O61.4398(13)
S1–O41.4397(14)
S2–O51.4386(14)
S2–O71.4416(15)
S1–C11.7563(19)
S2–C21.756(2)
Selected Bond Angles for this compound
AngleDegree (°)
O6–S1–O4118.02(8)
O5–S2–O7108.72(9)
C1–S1–C3105.15(9)
C2–S2–C3105.34(9)
S1–C3–S2117.20(10)

Analysis of Crystal Packing and Intermolecular Interactions: Three-Dimensional Hydrogen-Bonded Networks

In the solid state, molecules of this compound are interconnected through a network of weak C–H···O hydrogen bonds. iucr.orgnih.gov Each molecule engages with six neighboring molecules via these interactions, involving both the methylene (B1212753) (CH₂) and methyl (CH₃) groups as hydrogen bond donors and the sulfonyl oxygen atoms as acceptors. nih.gov This extensive network of non-covalent interactions is responsible for the formation of a stable three-dimensional supramolecular architecture. iucr.orgnih.gov The analysis of these interactions is crucial for understanding the physical properties of the crystal, such as its melting point and solubility.

Low-Temperature Crystallization Techniques for Thermally Labile Derivatives

The crystallographic data for this compound was collected at a low temperature of 173 K (-100 °C). iucr.orgnih.gov The use of low-temperature crystallization and data collection techniques is a standard practice in X-ray crystallography. It serves to minimize thermal motion of the atoms, leading to more precise atomic coordinates and a clearer electron density map. This is particularly important for obtaining high-quality data for compounds that may be thermally labile or exhibit significant atomic vibrations at room temperature. For some sulfone derivatives, which can be prone to decomposition at elevated temperatures, low-temperature methods are essential for obtaining suitable single crystals for diffraction studies. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By analyzing the chemical shifts and coupling patterns of atomic nuclei, detailed information about the chemical environment and connectivity of atoms can be obtained.

¹H and ¹³C NMR Spectral Characterization of the Core Compound and Derivatives

The ¹H and ¹³C NMR spectra of this compound and its derivatives provide characteristic signals that confirm their molecular structure. For this compound, the ¹H NMR spectrum is expected to show a singlet for the two equivalent methyl groups and a singlet for the methylene protons. Similarly, the ¹³C NMR spectrum would display distinct signals for the methyl and methylene carbons.

For derivatives such as bis(vinylsulfonyl)methane (B1265684) and bis(phenylsulfonyl)methane, the NMR spectra are more complex due to the presence of additional protons and carbons in different chemical environments.

Illustrative NMR Data for this compound and Derivatives
CompoundNucleusChemical Shift (δ, ppm)Solvent
This compound¹H~3.2 (s, 6H, CH₃), ~4.6 (s, 2H, CH₂)CDCl₃
¹³C~42 (CH₃), ~75 (CH₂)CDCl₃
Bis(vinylsulfonyl)methane¹HComplex multiplets in the vinyl region-
Bis(phenylsulfonyl)methane¹HMultiplets in the aromatic region, singlet for CH₂-

Note: The chemical shifts for this compound are approximate and can vary depending on the solvent and experimental conditions. The data for the derivatives is presented qualitatively.

Correlations of Chemical Shifts with Electronic Structure and Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of this compound, with chemical shifts providing a sensitive probe of the electronic environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. The defining feature of the this compound structure is the central methylene (CH₂) group flanked by two strongly electron-withdrawing methylsulfonyl (-SO₂CH₃) groups.

In ¹H NMR spectroscopy, the electronegativity of adjacent atoms is a primary factor influencing the chemical shift. The sulfonyl groups exert a powerful deshielding effect on the protons of the central methylene bridge. This effect draws electron density away from the hydrogen atoms, reducing their shielding from the external magnetic field and causing their resonance signal to appear significantly downfield (at a higher ppm value) compared to a standard alkane methylene group. The six protons of the two methyl (CH₃) groups are chemically equivalent and are also influenced by the adjacent sulfonyl group, though to a lesser extent than the methylene protons. They appear as a single, sharp resonance, also shifted downfield.

Similarly, in ¹³C NMR spectroscopy, the chemical shifts are dictated by the hybridization and electronic environment of the carbon atoms. youtube.com The carbon of the central methylene group is strongly deshielded by the two adjacent sulfonyl groups, resulting in a substantial downfield shift. The carbons of the two methyl groups are also deshielded and appear at a characteristic downfield position for carbons attached to a sulfonyl group.

The table below summarizes the expected chemical shifts for this compound, which are influenced by these electronic effects.

NucleusStructural UnitAnticipated Chemical Shift (δ, ppm)Key Influencing Factors
¹HMethylene (-CH₂-)~4.0 - 5.0Strong deshielding by two adjacent -SO₂ groups
¹HMethyl (-CH₃)~3.0 - 3.5Deshielding by adjacent -SO₂ group
¹³CMethylene (-CH₂-)~70 - 80Significant deshielding by two adjacent -SO₂ groups
¹³CMethyl (-CH₃)~40 - 50Deshielding by adjacent -SO₂ group

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight of this compound and providing evidence of its structure through controlled fragmentation. youtube.com In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The analysis of these fragments helps to piece together the molecular structure. youtube.com

The mass spectrum of this compound (molar mass: 172.22 g/mol ) is expected to show a molecular ion peak at an m/z (mass-to-charge ratio) of 172. However, the molecular ion of sulfones can sometimes be of low abundance. The fragmentation pattern is typically dominated by cleavages of the bonds adjacent to the sulfonyl groups, which are the weakest points in the molecule.

Key fragmentation pathways for this compound include:

α-Cleavage: The loss of a methyl radical (•CH₃, mass 15) from the molecular ion to form a stable cation at m/z 157 ([M-15]⁺).

C-S Bond Cleavage: The scission of the carbon-sulfur bond is a common fragmentation pathway for sulfones. This can lead to the formation of the methylsulfonyl cation ([CH₃SO₂]⁺) at m/z 79.

Further Fragmentation: The fragment at m/z 79 can further lose sulfur dioxide (SO₂, mass 64) to yield a methyl cation ([CH₃]⁺) at m/z 15. Cleavage can also result in a [CH₃SO₂CH₂]⁺ fragment at m/z 93.

These characteristic fragmentation patterns, summarized in the table below, provide unambiguous evidence for the presence and connectivity of the methylsulfonyl units within the molecule.

m/z ValueProposed Fragment IonAssociated Loss
172[CH₃SO₂CH₂SO₂CH₃]⁺Molecular Ion (M⁺)
157[M - CH₃]⁺Loss of •CH₃ radical
93[CH₃SO₂CH₂]⁺Cleavage of S-C bond
79[CH₃SO₂]⁺Cleavage of C-S bond

Complementary Spectroscopic Techniques (e.g., IR, Raman, where applicable)

Infrared (IR) and Raman spectroscopy are powerful complementary techniques that provide information about the vibrational modes of the functional groups within this compound. chemicalbook.com These methods are particularly effective for identifying the prominent sulfonyl (SO₂) group.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by strong absorption bands corresponding to the stretching vibrations of the sulfonyl group. Because the molecule contains two SO₂ groups, these bands are particularly intense. The key absorptions are:

Asymmetric SO₂ Stretching: A very strong and distinct band typically appears in the region of 1300-1350 cm⁻¹.

Symmetric SO₂ Stretching: Another strong band is observed at a lower frequency, generally between 1120-1160 cm⁻¹.

C-H Stretching: Absorptions corresponding to the stretching of the methyl and methylene C-H bonds are found in the 2900-3000 cm⁻¹ region.

C-S Stretching: The C-S stretching vibrations give rise to weaker bands in the fingerprint region, typically around 650-800 cm⁻¹. nist.gov

Raman Spectroscopy: Raman spectroscopy, which detects vibrations that cause a change in polarizability, is also highly sensitive to the symmetric vibrations of the sulfonyl group. Therefore, the symmetric SO₂ stretching vibration often produces a strong signal in the Raman spectrum, complementing the IR data. The C-H and C-S stretching modes are also Raman active.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of the key sulfonyl functional groups and the hydrocarbon framework.

Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopic TechniqueIntensity
Asymmetric SO₂ Stretch1300 - 1350IRStrong
Symmetric SO₂ Stretch1120 - 1160IR, RamanStrong
C-H Stretch (methyl/methylene)2900 - 3000IR, RamanMedium-Weak
C-S Stretch650 - 800IR, RamanWeak-Medium

Chemical Reactivity and Mechanistic Studies of Bis Methylsulfonyl Methane

Acidity and Deprotonation Chemistry

The chemical behavior of bis(methylsulfonyl)methane is largely dominated by the notable acidity of its central methylene (B1212753) (CH₂) protons. This acidity is a direct consequence of the powerful electron-withdrawing nature of the two adjacent sulfonyl groups, which effectively stabilize the resulting conjugate base.

Characterization of Carbon-Hydrogen Acidity (pKa)

The carbon-hydrogen (C-H) acidity of the methylene protons in this compound is a key parameter governing its reactivity. The pKa of these protons has been determined to be approximately 12.54. nih.gov This value indicates a significantly higher acidity compared to typical methylene groups, placing it in the range of other "active methylene" compounds. The two sulfonyl groups delocalize the negative charge of the conjugate base through resonance and inductive effects, greatly facilitating the deprotonation process. For contrast, the protons of the terminal methyl groups are far less acidic, with a pKa analogous to that of dimethyl sulfone, which is around 31. nih.gov

Interactive Data Table: Acidity of this compound Protons

Proton TypeFunctional GroupApproximate pKaReference
Methylene-SO₂-CH₂ -SO₂-12.54 nih.gov
MethylCH₃ -SO₂-31 nih.gov

Reactions with Strong Bases and Anion Formation

Given its acidity, this compound readily reacts with strong bases to form a resonance-stabilized carbanion. nih.gov Initial deprotonation occurs exclusively at the central methylene position to generate the α-monoanion. nih.gov Common strong bases such as n-butyllithium (n-BuLi) are effective for this transformation.

Further deprotonation is a subject of mechanistic interest. A second equivalent of a strong base can remove a proton from one of the terminal methyl groups, leading to the formation of a dianion. nih.gov Theoretical possibilities for the second deprotonation include the formation of an α,α'-dianion or an α,α-dianion. Experimental studies suggest that the formation of the α,α'-dianion is the favored pathway, which would then require a third deprotonation step to generate an α,α,α'-trianion if alkylation at a methyl group is the desired outcome. nih.gov

Nucleophilic Reactivity of Conjugate Bases

The anion generated from the deprotonation of this compound is a potent nucleophile, particularly in reactions where soft nucleophiles are favored. Its utility has been explored in various organic transformations, most notably in alkylation reactions. nih.gov

Alkylation Reactions of this compound Anions

The conjugate base of this compound undergoes efficient alkylation when treated with suitable electrophiles, such as alkyl halides. nih.gov This reaction forms a new carbon-carbon bond at the central carbon, providing a route to more complex substituted 1,3-disulfones.

Research has demonstrated that the α-monoanion can be successfully alkylated. However, achieving selective alkylation at the terminal methyl groups (the α' position) requires a more nuanced approach involving multiple deprotonation steps to generate the desired nucleophilic site. nih.gov Studies using electrophiles like geranyl bromide and farnesyl bromide have been conducted to explore the synthesis of prenylated 1,3-disulfones, which are designed as potential mimics for biologically important diphosphate (B83284) compounds. nih.gov

Interactive Data Table: Representative Alkylation Reactions

AnionElectrophileProduct TypeReference
α-monoanionGeranyl Bromideα-Geranyl-1,3-disulfone nih.gov
α-monoanionFarnesyl Bromideα-Farnesyl-1,3-disulfone nih.gov
α,α,α'-trianionMethyl Iodideα,α-dimethyl-α'-methyl-1,3-disulfone nih.gov

Reactions with Electrophiles in Organic Transformations

The nucleophilic character of the this compound anion extends beyond simple alkyl halides. As a soft, resonance-stabilized nucleophile, it can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations leverage the disulfone moiety as a functional group that can be seen as a non-ionic, non-hydrolyzable surrogate for the diphosphate group in certain biological contexts. nih.gov The reactions are crucial for creating complex molecular architectures where the unique electronic and steric properties of the bis(methylsulfonyl) group are desired.

Electrophilic Reactivity of this compound

While the chemistry of this compound is dominated by the acidity of its central protons and the nucleophilicity of its conjugate base, the molecule itself possesses potential electrophilic sites. The sulfur atoms of the sulfonyl groups are electron-deficient due to the strong polarization induced by the two oxygen atoms.

In theory, these sulfur centers are susceptible to attack by strong nucleophiles. Such a reaction would be analogous to the well-established nucleophilic substitution at sulfonyl chlorides. However, the carbon-sulfur bond in sulfones is generally very stable and less reactive than the sulfur-chlorine bond in sulfonyl chlorides. For this compound specifically, documented examples of its direct reaction as an electrophile are not widespread in the chemical literature. Its primary and most synthetically useful reactivity remains centered on the deprotonation of the active methylene group.

Oxidation and Reduction Processes

The chemical reactivity of this compound, also known as dimethyl sulfone (DMSO2), is characterized by its relative inertness. However, under specific conditions, it can undergo oxidation and reduction transformations. These processes are of interest for understanding its environmental fate and for its application in various chemical syntheses.

Investigation of Transformation Pathways and Products

Studies into the transformation of this compound have revealed distinct pathways for its oxidation and reduction, leading to a variety of products depending on the reaction conditions.

Oxidation Pathways: The oxidation of this compound primarily occurs via electrochemical methods or through reaction with highly reactive species like hydroxyl radicals. Anodic oxidation on a platinum electrode has been shown to proceed through the cleavage of the carbon-sulfur (C-S) bonds. researchgate.netsamgtu.ruresearchgate.net In an acidic medium, the identified end products of this electrochemical oxidation are methanesulfonic acid and dimethyldisulfone. samgtu.ru In an alkaline medium, the process yields dimethyldisulfone as the main product, with methanol (B129727) and carbon dioxide also being formed. researchgate.net The proposed mechanism involves the formation of methyl (CH₃•) and methylsulfonic (CH₃S(O)₂•) radicals. researchgate.netresearchgate.net

In the context of atmospheric chemistry, the oxidation of dimethyl sulfide (B99878) (DMS) is a significant source of atmospheric sulfate (B86663) aerosol. This process involves intermediate species common to the oxidation of this compound (referred to as DMSO in the study) and dimethyl disulfide (DMDS). copernicus.org Chamber studies on the oxidation of this compound by hydroxyl (OH) radicals show rapid aerosol formation. copernicus.org This aerosol is primarily composed of sulfate, methanesulfonic acid, and methanesulfinic acid, with the highest yields observed under elevated nitrogen oxide (NO) conditions. copernicus.org

Reduction Pathways: The reduction of this compound is less commonly studied but is known to occur. Electrochemical reduction at a cathode can lead to the formation of dimethylpolysulfides. samgtu.ru Chemical reduction has also been explored; for instance, using reducing agents like zinc has been suggested as a potential method to reduce this compound to dimethyl sulfoxide (B87167) (DMSO) or even further to dimethyl sulfide (DMS). researchgate.netsciencemadness.org It is generally considered that the reduction of sulfones to sulfoxides is more readily achieved than the subsequent reduction of sulfoxides to sulfides. sciencemadness.org

Transformation ProcessConditions/ReagentsKey Products
Oxidation Anodic oxidation (acidic medium)Methanesulfonic acid, Dimethyldisulfone samgtu.ru
Anodic oxidation (alkaline medium)Dimethyldisulfone, Methanol, Carbon dioxide researchgate.netresearchgate.net
OH radical reaction (atmospheric)Sulfate, Methanesulfonic acid, Methanesulfinic acid copernicus.org
Reduction Cathodic reductionDimethylpolysulfides samgtu.ru
Chemical reduction (e.g., with Zinc)Dimethyl sulfoxide (DMSO), Dimethyl sulfide (DMS) researchgate.netsciencemadness.org

Electrochemical Behavior and Anodic Oxidation

The electrochemical properties of this compound have been investigated, particularly its behavior during anodic oxidation. Cyclic voltammetry studies using a platinum electrode in an alkaline medium show that the oxidation of this compound effectively suppresses the evolution of oxygen (O₂) in the potential range of 1.3 to 2.0 V. researchgate.netresearchgate.net

Preparative electrolysis of aqueous solutions of this compound in 0.1 M sodium hydroxide (B78521) at controlled potentials (e.g., 1.6 V and 1.8 V) confirms the formation of dimethyldisulfone, with current yields reaching up to 84%. researchgate.net The proposed mechanism for this transformation involves the cleavage of C–S bonds within the this compound molecule. This bond breaking results in the formation of methyl (CH₃•) and methylsulfonic (CH₃S•(O)₂) radicals. researchgate.netresearchgate.net The methylsulfone radicals are believed to readily dimerize, creating stable dimethyldisulfone molecules that are then desorbed into the solution. researchgate.netresearchgate.net In acidic solutions, further oxidation to methanesulfonic acid can occur at more positive potentials, typically above 2.0 V.

While the direct anodic oxidation of this compound yields dimethyldisulfone, it is noteworthy that the related compound, bis(methanesulfonyl)peroxide, is formed through a different electrochemical pathway. This peroxide is synthesized via the anodic oxidation of the methanesulfonate (B1217627) anion (CH₃SO₃⁻), which involves the recombination of two methylsulfonyloxyl radicals (CH₃S(O)₂O•) that are generated at the anode. researchgate.net

MediumElectrodePotential RangePrimary Product(s)Proposed Mechanism
Alkaline Platinum1.3 - 2.0 VDimethyldisulfone researchgate.netresearchgate.netC-S bond cleavage, formation and dimerization of methylsulfonic radicals. researchgate.netresearchgate.net
Acidic Platinum> 2.0 VMethanesulfonic acid Further oxidation of intermediates.

Computational Chemistry for Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for investigating the complex reaction mechanisms of molecules like this compound at an atomic level. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations offer insights into reaction pathways, transition states, and the influence of the molecular environment.

Density Functional Theory (DFT) Studies of Reaction Pathways and Energetics

Density Functional Theory (DFT) has been employed to clarify the energetics of this compound's reactivity. For instance, DFT calculations (at the B97-3c theory level) have been used to determine the bond-breaking energy of the molecule on a platinum electrode surface. samgtu.ru These calculations confirmed that the cleavage of the C–S bond is the preferred pathway over the S=O or C-H bonds, supporting the ion-radical mechanism proposed from experimental results. samgtu.ru

DFT has also been applied to understand the interaction of this compound in specific chemical environments, which is crucial for its application as an electrolyte component. Calculations revealed that the highest occupied molecular orbital (HOMO) of this compound is higher than that of water, suggesting it is more prone to electron loss and subsequent adsorption onto an anode surface. acs.org Furthermore, the adsorption energy of this compound on various zinc crystal planes was calculated to be significantly higher than that of water, indicating its preferential adsorption, a key factor in modifying electrode interfaces in battery systems. acs.org

Molecular Dynamics (MD) Simulations in Mechanistic Investigations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing a dynamic picture of reaction processes. A critical prerequisite for accurate MD simulations is the development of a reliable force field, which is a set of parameters describing the potential energy of the system. An effective force field for MD simulations of this compound has been developed, enabling the study of its properties in the liquid state. ethz.ch

While extensive MD studies on the specific reaction mechanisms of this compound are not widely reported in the reviewed literature, the development of this force field is a foundational step. Such simulations are essential for understanding conformational changes, solvation dynamics, and transport properties that underpin its reactivity in solution. For comparison, MD simulations have been extensively used for the related compound dimethyl sulfoxide (DMSO) to investigate its properties both as a pure liquid and in mixtures, highlighting the potential of this technique for also elucidating the behavior of this compound. acs.orgnih.gov

Solvent Effects Modeling (e.g., using COSMO-RS) in Reactivity Interpretation

The choice of solvent can significantly influence reaction rates and equilibria. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful computational method that predicts thermodynamic properties of molecules in liquid mixtures based on quantum chemical calculations. wikipedia.org It calculates the chemical potential of a species from the screening charge density on the molecular surface, allowing for the prediction of properties like activity coefficients, solubility, and partition coefficients without the need for system-specific parameters. wikipedia.orgscm.com

While specific COSMO-RS studies focused on interpreting the reaction mechanisms of this compound were not identified in the search, the method's utility for related compounds demonstrates its potential applicability. For example, COSMO-RS has been used to analyze the solubility of CO₂ in sulfolane, a cyclic sulfone, providing insights into intermolecular interactions. nih.govresearchgate.net Given that this compound is used as a high-temperature solvent, COSMO-RS could be a valuable tool for predicting its interaction with various solutes and for modeling how solvent effects could alter its own reaction pathways and energetics. foodb.ca The method can provide a theoretical framework for understanding how the solvation shell around this compound influences its stability and reactivity.

Applications in Organic Synthesis and Catalysis

Role as a Synthetic Intermediate and Building Block

Bis(methylsulfonyl)methane serves as a versatile building block in organic synthesis due to the reactivity of the methylene (B1212753) group positioned between the two electron-withdrawing sulfonyl groups. This structural feature imparts significant acidity to the methylene protons, facilitating the formation of a stabilized carbanion that can participate in a variety of carbon-carbon bond-forming reactions.

Preparation of Substituted Sulfones and Disulfones

The acidic nature of the methylene protons in this compound allows for its deprotonation to form a nucleophilic carbanion. This anion can then be reacted with various electrophiles, such as alkyl halides, to generate a wide range of substituted geminal disulfones. The reaction typically proceeds via an SN2 mechanism, where the carbanion displaces a leaving group on the electrophile.

This method provides a straightforward route to symmetrically and asymmetrically substituted disulfones. For instance, mono-alkylation can be achieved by using one equivalent of a strong base followed by the addition of an alkylating agent. Subsequent deprotonation and reaction with a different alkylating agent can lead to di-substituted derivatives. This stepwise approach allows for precise control over the final structure of the substituted disulfone.

Furthermore, bis(sulfonyl)methanes are considered flexible functional groups that can act as both nucleophiles and electrophiles, making them valuable intermediates. wikipedia.org The reactivity can be altered by changing the reaction conditions, highlighting the versatility of these compounds as synthetic building blocks. wikipedia.org The synthesis of novel bis-sulfone derivatives has been demonstrated through the oxidation of corresponding bis-sulfides under mild conditions. nih.gov

The table below summarizes the key reactive properties of this compound in the synthesis of substituted sulfones.

PropertyDescriptionSynthetic Application
Acidity of Methylene ProtonsThe two electron-withdrawing sulfonyl groups increase the acidity of the central CH₂ protons.Facilitates deprotonation to form a stable carbanion.
Nucleophilicity of CarbanionThe resulting carbanion is a soft nucleophile.Reacts with a variety of electrophiles (e.g., alkyl halides, epoxides) in C-C bond formation.
Stepwise AlkylationCan be mono- or di-alkylated by controlling stoichiometry.Allows for the synthesis of complex and asymmetric disulfones.

Precursor for the Synthesis of Other Complex Organic Molecules

The utility of this compound extends beyond the synthesis of simple substituted sulfones. It serves as a precursor for the construction of more complex molecular architectures, including biologically active compounds. The sulfonyl groups can be viewed as "activators" for the adjacent methylene group, and they can also be removed or transformed at later stages of a synthetic sequence.

One notable application is in the Julia-Kocienski olefination, where a sulfone is reacted with an aldehyde or ketone to form an alkene. While the classical Julia olefination uses phenyl sulfones, the principles can be extended to methylsulfonyl derivatives. The reaction involves the formation of an intermediate β-hydroxy sulfone, which is then converted to the alkene.

Research has shown that geminal disulfones derived from this compound can be utilized in the synthesis of various complex molecules. For example, they have been employed as key intermediates in the synthesis of HIV-1 integrase inhibitors. In these syntheses, the this compound core is elaborated through alkylation and other functional group transformations to build the final complex structure.

Catalytic Applications and Ligand Chemistry

The structural and electronic properties of this compound and its derivatives lend themselves to applications in catalysis, both as catalysts themselves and as ligands for metal-based catalysts.

Utilization in Acid-Base Catalysis (e.g., as a Brønsted acid)

The significant acidity of the methylene protons in this compound (and related disulfones) allows it to function as a carbon-based Brønsted acid. The pKa of the methylene protons is lowered considerably by the adjacent sulfonyl groups, making it capable of protonating certain substrates and catalyzing acid-mediated reactions. While strong mineral acids are commonly used, carbon acids like this compound offer an alternative with different solubility and reactivity profiles.

For comparison, the pKa of methanesulfonic acid is approximately -1.9 in water, making it a strong acid. wikipedia.org While the pKa of this compound is higher, its acidity is sufficient for it to participate in catalytic cycles where proton transfer is a key step. The acidity of various chiral Brønsted acids, including those with sulfonyl groups, has been a subject of study, highlighting the importance of this functional group in designing acid catalysts. nih.gov

The table below provides a conceptual comparison of acidity for related compounds.

CompoundRelevant Acidic ProtonsGeneral Acidity TrendNotes
Methane (B114726) (CH₄)C-HVery WeakpKa ~50
Dimethyl Sulfone ((CH₃)₂SO₂)C-HWeakpKa ~31 (in DMSO)
This compound (CH₂(SO₂CH₃)₂)Methylene C-HModerately AcidicpKa significantly lower than single sulfones due to dual electron-withdrawing groups.
Methanesulfonic Acid (CH₃SO₃H)O-HVery StrongpKa ~ -1.9 (in water). wikipedia.org

Ligand Development for Transition Metal Catalysis (Drawing from related sulfonylmethanes and dithioethers)

While this compound itself is not a typical ligand, its derivatives, particularly those incorporating other donor atoms, hold potential in ligand design for transition metal catalysis. The broader class of sulfur-containing ligands, especially thioethers, has seen extensive development and application. nih.gov Thioether ligands are known to coordinate to a variety of transition metals, including palladium, rhodium, and ruthenium, and have been employed in reactions such as C-H functionalization and cross-coupling. nih.gov

Drawing parallels from dithioethers, a this compound backbone could be functionalized to create bidentate or polydentate ligands. For example, substitution at the methylene carbon with groups containing additional donor sites (e.g., pyridyl, phosphino) could lead to novel chelating ligands. The sulfonyl groups, while generally considered poor donors, can influence the electronic properties of the ligand and, consequently, the catalytic activity of the metal center. Their strong electron-withdrawing nature can make the metal center more electrophilic, which can be beneficial in certain catalytic cycles.

Investigation of Lewis Acid Catalysis Involving Derivatives

The sulfonyl group can also play a role in Lewis acid catalysis. The oxygen atoms of the sulfonyl group possess lone pairs and can coordinate to Lewis acids. This interaction can activate the sulfonyl compound for further reaction. For instance, Lewis acid catalysis is employed in Friedel-Crafts reactions using sulfonyl halides, where a Lewis acid like AlCl₃ or FeCl₃ is required. wikipedia.org

In the context of this compound derivatives, the two sulfonyl groups offer multiple sites for potential coordination with a Lewis acid. This could lead to unique reactivity or selectivity. Research into Lewis acid catalysis often involves activating substrates towards nucleophilic attack. For example, calcium triflimide [Ca(NTf₂)₂] has been used as a Lewis acid to activate sulfonyl fluorides for reaction with amines. nih.gov This principle could be extended to activate substrates using a chiral Lewis acid coordinated to a bis(sulfonyl)methane-derived ligand, potentially enabling asymmetric transformations.

The development of extremely Lewis acidic silanes using perfluorinated catecholato ligands demonstrates how highly electron-withdrawing groups are crucial for creating powerful Lewis acid catalysts. nih.gov This suggests that incorporating highly fluorinated alkyl groups in place of the methyl groups in this compound could lead to derivatives with interesting Lewis acidic properties.

Advanced Materials Science Applications Derived from Bis Methylsulfonyl Methane Analogs

Crosslinking Agents in Polymer Chemistry (Focusing on Bis(vinylsulfonyl)methane)

Bis(vinylsulfonyl)methane (B1265684) (BVSM) is a bifunctional crosslinking agent recognized for its utility in polymer synthesis. The presence of two vinyl sulfonyl groups allows for rapid and efficient reactions with nucleophiles like thiols, which is a key mechanism in the formation of complex polymer networks.

Synthesis of High-Refractive-Index Poly(thioether sulfone)s

A significant application of BVSM is in the creation of thermoplastic poly(thioether sulfone)s (PESs) that possess a high refractive index (n) and a high Abbe's number (ν), which are desirable properties for advanced optical materials. These polymers are synthesized through the Michael polyaddition of dithiol compounds with BVSM.

Researchers have successfully prepared high-molecular-weight PESs by reacting 2,5-bis(sulfanylmethyl)-1,4-dithiane (BMMD) with bis(vinylsulfonyl)methane (BVSM). researchgate.netacs.org The resulting polymer, poly(BMMD-BVSM), is amorphous, transparent, and exhibits excellent thermal stability. researchgate.net The incorporation of sulfide (B99878), sulfone, and alicyclic units into the polymer backbone contributes to the desirable optical properties. researchgate.netacs.org These materials are considered high-performance thermoplastics suitable for applications such as lenses, prisms, and waveguides. researchgate.net

Optical Properties of Poly(thioether sulfone)s Synthesized with BVSM Analog
PolymerRefractive Index (n)Abbe's Number (ν)Source
poly(BMMD-BVSM)1.646143.1 researchgate.netacs.org
poly(BMMD-DVS)1.651242.6 researchgate.netacs.org

Development of Functional Polymer Networks (e.g., for Protein Microarrays and Gelatin Hydrogels)

The reactivity of bis(vinylsulfonyl)methane makes it an effective crosslinker for creating stable, three-dimensional polymer networks. This is particularly valuable in biomedical applications. In the formation of gelatin hydrogels, BVSM creates covalent C-N bonds by reacting with the amine groups present in the gelatin protein chains. researchgate.net This chemical crosslinking process can be performed at temperatures where gelatin is in a random coil conformation, forming a chemical gel independent of the physical gelation caused by the formation of triple helices at lower temperatures. researchgate.net

The resulting hydrogels exhibit enhanced rheological and structural properties, making them suitable for specialized applications. The kinetics of this gel formation and the final network structure are influenced by factors such as gelatin concentration, the concentration of BVSM, and the pH of the solution, which affects the number of available reactive sites on the gelatin molecules. researchgate.net

Development of Novel Electrolyte Additives (e.g., in Lithium-Ion Batteries, relevant to vinyl sulfone analogs)

Vinyl sulfone analogs have emerged as promising electrolyte additives to enhance the performance and stability of lithium-ion batteries (LIBs). A common issue in LIBs is the decomposition of the electrolyte and the formation of an unstable solid electrolyte interphase (SEI) on the electrode surface, which leads to capacity fading. mdpi.comresearchgate.net

Sulfur-containing additives, including various vinyl sulfone derivatives, can be preferentially reduced on the anode surface to form a more stable and protective SEI layer. mdpi.commdpi.com For instance, phenyl vinyl sulfonate (PVS) has been shown to have a higher reduction potential than the commonly used ethylene (B1197577) carbonate (EC) solvent. mdpi.com This allows PVS to be reduced first, forming an SEI that effectively prevents further electrolyte decomposition. mdpi.com Similarly, methyl vinyl sulfone (MVS) and ethyl vinyl sulfone (EVS) have been used as additives in propylene (B89431) carbonate (PC)-based electrolytes to enable the formation of a stable SEI on graphite (B72142) anodes, preventing their exfoliation. researchgate.net

The addition of these sulfone-based compounds can lead to several improvements in battery performance:

Enhanced Cyclic Stability : A stable SEI reduces irreversible capacity loss during cycling. mdpi.com

Lower Interfacial Resistance : The SEI formed from additives like PVS can lead to less structural disorder in the graphite electrode, resulting in lower interfacial and charge transfer resistance. mdpi.com

Improved Low-Temperature Performance : Some sulfone additives have been shown to improve the performance of batteries at lower temperatures. researchgate.net

Performance of Vinyl Sulfone Analogs as Electrolyte Additives in LIBs
AdditiveElectrolyte SystemKey FindingSource
Phenyl Vinyl Sulfonate (PVS)EC-basedForms a stable SEI, inhibits electrolyte reduction, and improves capacity retention. mdpi.com
Methyl Vinyl Sulfone (MVS)PC-basedForms a stable SEI on graphite, preventing exfoliation. researchgate.net
Ethyl Vinyl Sulfone (EVS)PC-basedForms a stable SEI on graphite, preventing exfoliation. researchgate.net
Butadiene Sulfone (BS)-Accelerates the growth of a stable SEI film on LTO electrodes, reducing SEI electro-resistance. mdpi.com

Exploration in High-Performance Materials with Tailored Properties

The exploration of bis(methylsulfonyl)methane analogs extends to the broader development of high-performance materials where properties can be precisely tailored. By strategically selecting monomers and polymer architectures, researchers can create materials with specific combinations of characteristics.

In the field of high-refractive-index polymers, for instance, the introduction of sulfur-containing moieties like sulfone and thioether groups is a key strategy. researchgate.net The combination of these groups with rigid or alicyclic structures, as seen in the polymerization of BVSM with BMMD, leads to materials that are not only optically superior but also possess good thermal stability and processability as thermoplastics. researchgate.netresearchgate.net

Similarly, in the domain of energy storage, sulfone-based electrolytes are being investigated for high-voltage battery applications. researchgate.netornl.gov Solvents like ethyl methyl sulfone and tetramethyl sulfone (TMS) exhibit exceptional electrochemical stability, making them compatible with high-potential cathode materials and safer anodes like Li4Ti5O12. ornl.gov The development of these electrolytes is a critical step toward creating high-energy-density batteries with a long cycle life, suitable for demanding applications. ornl.gov The use of vinyl sulfone additives complements this by addressing the crucial electrode-electrolyte interface, demonstrating a multi-faceted approach to designing next-generation materials. researchgate.net

Future Research Directions and Emerging Areas

Exploration of Novel and Sustainable Synthetic Routes

The conventional synthesis of bis(methylsulfonyl)methane involves the oxidation of bis(methylthio)methane (B156853), often using reagents like hydrogen peroxide. nih.gov While effective, future research will likely focus on developing more sustainable and atom-economical synthetic methodologies, aligning with the principles of green chemistry.

A significant area of exploration is the use of cleaner oxidants and catalyst-free systems. Research has demonstrated the highly atom-efficient oxidation of various sulfides to sulfones using a 30% aqueous solution of hydrogen peroxide at elevated temperatures without the need for a catalyst or organic solvents. rsc.org This approach, if adapted for bis(methylthio)methane, could offer a substantially greener pathway, minimizing waste and avoiding hazardous materials. Another innovative green method utilizes Selectfluor™ in water, where water itself acts as the oxygen source for the transformation of thioethers to sulfones. sioc-journal.cn

Future investigations could also focus on novel catalytic systems that offer high selectivity and can be recycled and reused. For instance, tantalum carbide and niobium carbide have been shown to effectively catalyze the oxidation of sulfides to sulfoxides and sulfones, respectively, using 30% hydrogen peroxide. organic-chemistry.org The development of heterogeneous catalysts, such as silica-based tungstate, also presents a promising route for clean synthesis at room temperature. organic-chemistry.org The table below summarizes various modern oxidation methods that could be adapted for a more sustainable synthesis of this compound.

Oxidation MethodOxidantKey FeaturesPotential for this compound Synthesis
Catalyst- & Solvent-Free30% aq. H₂O₂High atom economy; no organic solvent; simple work-up. rsc.orgHigh; offers a very green and straightforward synthetic route.
Selectfluor™ in WaterH₂O (as oxygen source)Mild, eco-friendly conditions; nearly quantitative yields reported for other sulfones. sioc-journal.cnorganic-chemistry.orgHigh; represents an innovative approach using water as the oxidant.
Tantalum/Niobium Carbide30% H₂O₂High selectivity for sulfones (with NbC); catalyst is recoverable and reusable. organic-chemistry.orgHigh; allows for catalytic control over the oxidation state.
Silica-Based Tungstate30% H₂O₂Heterogeneous catalysis at room temperature; recyclable catalyst. organic-chemistry.orgHigh; enables easier product purification and catalyst reuse.
PhotocatalysisVisible LightSustainable energy source; reactions at room temperature. mdpi.comModerate to High; requires development of suitable photocatalysts for this specific substrate.

Development of New Derivatization Strategies for Enhanced Functionality

The chemical structure of this compound, featuring an acidic methylene (B1212753) group flanked by two electron-withdrawing sulfonyl groups, presents a prime target for derivatization. Future research is expected to heavily focus on exploiting this active methylene bridge to synthesize a new generation of functional molecules.

Studies have already demonstrated the formation of anions of this compound, which can then be subjected to alkylation, opening a direct pathway to C-functionalized derivatives. acs.org This fundamental reactivity is a gateway to constructing more complex molecular architectures. Future work could expand this by exploring a wider range of electrophiles beyond simple alkyl groups, including aryl, acyl, and silyl (B83357) moieties, to create diverse molecular scaffolds. These new derivatives could be evaluated for a variety of applications, from medicinal chemistry, as seen in geminal disulfone HIV-1 integrase inhibitors, to materials science. acs.org

Inspiration can be drawn from the extensive derivatization of analogous structures like bis(indolyl)methanes. In these systems, functionalization has led to the development of novel colored materials with solvatochromic properties, where the color of the compound changes with the polarity of the solvent. rsc.org Similar strategies, involving the introduction of conjugated aryl or heteroaryl groups onto the this compound backbone, could yield new smart materials with unique photophysical properties.

In-depth Computational Modeling of Reactivity, Interactions, and Design Principles

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, and its application to this compound is an emerging area of significant interest. Future research will benefit immensely from in-depth computational modeling to elucidate its reactivity, intermolecular interactions, and to guide the design of new derivatives and materials.

Molecular dynamics (MD) simulations have already been employed to study the hydration of this compound in water, revealing that it acts as a water-structure breaking agent. tandfonline.comtandfonline.com These simulations provide detailed insights at the molecular level, showing that while moderate hydrogen bonding occurs between the sulfonyl oxygens and water, the methylene hydrogen-water hydrogen bonding is comparatively stronger. tandfonline.com Future MD studies could explore its behavior in different solvent environments or its interaction with biological macromolecules.

Density Functional Theory (DFT) is another powerful tool that can be used to investigate the electronic structure, spectroscopic properties (IR, NMR), and reactivity of this compound and its derivatives. researchgate.netnih.govnih.gov DFT calculations can predict parameters such as bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental data from crystal structures. nih.govcolab.ws Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's chemical reactivity and electronic transitions. nih.gov Such computational studies will be invaluable for predicting the properties of novel, yet-to-be-synthesized derivatives and for understanding the mechanisms of their reactions.

Computational MethodApplication Area for this compoundKey Insights to be Gained
Molecular Dynamics (MD)Solvation, Intermolecular InteractionsUnderstanding behavior in various solvents; interactions with polymers or biological targets. tandfonline.comtandfonline.com
Density Functional Theory (DFT)Molecular Structure, Spectroscopy, ReactivityAccurate prediction of geometry; correlation with experimental spectra; mapping of reactive sites. researchgate.netnih.gov
Time-Dependent DFT (TD-DFT)Electronic Spectra (UV-Vis)Understanding electronic transitions and predicting photophysical properties of new derivatives. nih.gov
QSAR AnalysisStructure-Activity RelationshipsDesigning derivatives with enhanced biological or material properties. nih.gov

Integration into Advanced Materials Architectures and Responsive Systems

A significant future direction for this compound research lies in its use as a fundamental building block for advanced materials. The robust nature of the sulfonyl group, combined with the potential for functionalization at the central carbon, makes it an attractive component for creating polymers and responsive systems.

The bifunctional nature of this compound and its derivatives could be exploited in polymerization reactions. For example, derivatives with appropriate reactive handles could be incorporated as monomers to create novel polysulfones. These materials could exhibit desirable properties such as high thermal stability, chemical resistance, and specific optical or electronic characteristics.

Furthermore, the integration of this compound moieties into larger molecular frameworks could lead to the development of responsive or "smart" materials. As seen in related bis(indolyl)methane systems, the introduction of functionalized aryl groups can lead to materials that change color in response to their environment (solvatochromism). rsc.org Research into this compound could explore the creation of new chromophores or fluorophores where the sulfonyl groups modulate the electronic properties, potentially leading to sensors for ions or small molecules.

Exploration of Further Catalytic Roles and Methodologies

While this compound itself is not typically considered a catalyst, its structure suggests a latent potential for use in catalytic systems, most likely as a ligand for metal catalysts. The oxygen atoms of the sulfonyl groups are potential coordination sites for metal ions.

Future research could explore the synthesis of metal complexes incorporating this compound or its derivatives as ligands. The electronic properties of the metal center could be tuned by modifying the substituents on the methane (B114726) bridge, potentially leading to new catalysts for a variety of organic transformations. This approach is supported by research on structurally related compounds. For example, metal complexes of bis{(trifluoromethyl)sulfonyl}amides have been shown to be highly efficient Lewis acid catalysts for Friedel–Crafts acylation reactions. rsc.org Similarly, ruthenium complexes with bridging thiolato ligands, which are structurally related to the precursor of this compound, have been synthesized and characterized. nih.gov

The development of palladium complexes with sulfur-containing ligands for catalysis is a well-established field. rsc.org Investigating how a this compound ligand would influence the stability and reactivity of a metal center is a logical next step. Such research could uncover novel catalytic activities and contribute to the design of more efficient and selective catalysts for fine chemical synthesis.

Q & A

Q. How should researchers design experiments to evaluate the anti-inflammatory or antioxidant effects of BMSM in preclinical models?

  • Methodological Answer : Use rodent models (e.g., colitis-induced rats) to assess dose-dependent effects of BMSM on biomarkers like TNF-α or glutathione levels. Experimental designs must include control groups, randomization, and blinding to minimize bias. For oxidative stress studies, combine BMSM administration with assays for lipid peroxidation (e.g., malondialdehyde levels) and superoxide dismutase activity . Meta-analyses of existing data should follow PRISMA guidelines to address heterogeneity in study outcomes .
    Meta分析视频教程08-How to conduct a meta-analysis Meta-analysis search, coding and pre
    17:04

Q. How can contradictory data on BMSM’s bioavailability and metabolic pathways be reconciled?

  • Methodological Answer : Contradictions often arise from differences in administration routes (oral vs. topical) or analytical methods (e.g., LC-MS vs. fluorescence assays). To reconcile discrepancies, conduct comparative studies using standardized protocols. For example, track isotopically labeled BMSM (e.g., 13C-labeled) in pharmacokinetic studies to map metabolic pathways and identify key metabolites. Systematic reviews should assess confounders like species-specific metabolism or co-administered compounds .

Q. What strategies are effective for combining computational modeling with experimental data to predict BMSM’s reactivity?

  • Methodological Answer : Density functional theory (DFT) calculations can model BMSM’s electronic structure and predict reaction mechanisms (e.g., nucleophilic substitution at sulfonyl groups). Validate predictions experimentally via kinetic studies (e.g., reaction rate measurements) and spectroscopic monitoring of intermediates. Cross-reference computational results with X-ray charge density data to refine parameters like bond dissociation energies .

Methodological Considerations for Data Interpretation

Q. What statistical approaches are appropriate for analyzing dose-response relationships in BMSM toxicity studies?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. For small sample sizes, employ non-parametric tests (e.g., Mann-Whitney U) to compare median lethal doses (LD50) across studies. Meta-regression can identify covariates (e.g., solvent polarity, pH) influencing toxicity outcomes .

Q. How can researchers address challenges in synthesizing BMSM analogs with enhanced stability?

  • Methodological Answer : Modify the methylsulfonyl groups via halogenation or alkylation to alter electron-withdrawing effects. Monitor stability under accelerated aging conditions (e.g., 40°C/75% RH for 6 months) and analyze degradation products via GC-MS. Crystal engineering techniques, such as co-crystallization with stabilizing agents, can improve thermal stability .

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Bis(methylsulfonyl)methane
Reactant of Route 2
Bis(methylsulfonyl)methane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.